molecular formula C9H11FN2O4 B052696 2',3'-Dideoxy-3'-fluorouridine CAS No. 41107-56-6

2',3'-Dideoxy-3'-fluorouridine

Cat. No.: B052696
CAS No.: 41107-56-6
M. Wt: 230.19 g/mol
InChI Key: BKIUEHLYJFLWPK-SHYZEUOFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxy-3’-fluorouridine typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of 2’,3’-Dideoxy-3’-fluorouridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products:

Scientific Research Applications

2’,3’-Dideoxy-3’-fluorouridine has a wide range of scientific research applications:

Comparison with Similar Compounds

    2’,3’-Dideoxyuridine: Another nucleoside analog with similar antiviral properties.

    3’-Azido-2’,3’-dideoxyuridine: Known for its potent anti-HIV activity.

    2’,3’-Didehydro-2’,3’-dideoxythymidine: Used in the treatment of HIV infections.

Uniqueness: 2’,3’-Dideoxy-3’-fluorouridine is unique due to the presence of the fluorine atom at the 3’ position, which enhances its stability and potency as an antiviral agent. This fluorination also contributes to its ability to inhibit DNA synthesis more effectively compared to other nucleoside analogs .

Properties

IUPAC Name

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIUEHLYJFLWPK-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901034059
Record name 3′-Fluoro-2′,3′-dideoxyuridine
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Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41107-56-6, 207128-22-1
Record name 2′,3′-Dideoxy-3′-fluorouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41107-56-6
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Record name 3'-Fluoro-2',3'-dideoxyuridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-b-D-erythro-pentofuranosyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3′-Fluoro-2′,3′-dideoxyuridine
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Record name 5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine)-3- fluoro-2-hydroxymethyltetrahydrofuran
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Record name 2',3'-Dideoxy-3'-fluorouridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2',3'-Dideoxy-3'-fluorouridine
2',3'-Dideoxy-3'-fluorouridine
2',3'-Dideoxy-3'-fluorouridine
2',3'-Dideoxy-3'-fluorouridine
2',3'-Dideoxy-3'-fluorouridine
2',3'-Dideoxy-3'-fluorouridine
Customer
Q & A

Q1: How does 2',3'-dideoxy-3'-fluorouridine (also known as 3'-FFdUrd) exert its antiviral effect?

A1: 3'-FFdUrd itself is not directly antiviral. It acts as a prodrug that requires intracellular phosphorylation to its active triphosphate form. This active form, 3'-FFdUTP, inhibits viral DNA polymerase, the enzyme responsible for replicating the viral genome. [] Notably, 3'-FFdUTP shows potent inhibition against Hepatitis B virus (HBV) DNA polymerase with an ID50 of 25 μM, highlighting its potential as an anti-HBV agent. []

Q2: Has this compound shown any promising results against drug-resistant viruses?

A3: Yes, a derivative of this compound, named 5-chloro-2',3'-dideoxy-3'-fluorouridine (935U83), exhibited activity against human immunodeficiency virus (HIV) strains resistant to AZT, 2',3'-dideoxyinosine (ddI), and 2',3'-dideoxycytosine (ddC). [] Furthermore, attempts to induce resistance to 935U83 in both AZT-sensitive and AZT-resistant HIV strains were unsuccessful. [] These findings suggest a high barrier to resistance development, a crucial feature for antiviral therapies.

Q3: What are the potential advantages of 5-chloro-2',3'-dideoxy-3'-fluorouridine (935U83) over existing HIV treatments like AZT?

A3: Preclinical studies suggest several potential advantages of 935U83:

  • Improved Toxicity Profile: 935U83 demonstrated significantly lower toxicity compared to AZT in in vitro human erythrocyte progenitor assays. [] Animal studies also showed a favorable safety profile for 935U83, with only mild, reversible side effects observed even at high doses. []
  • High Barrier to Resistance: Unlike AZT, 935U83 appears to have a high barrier to resistance development, as researchers were unable to generate resistant HIV strains in laboratory settings. []
  • Favorable Pharmacokinetic Properties: 935U83 showed good oral bioavailability in both mice (86%) and monkeys (60%). []

Q4: Are there any studies investigating the interaction of this compound derivatives with drug-metabolizing enzymes?

A5: While specific studies on this compound and drug-metabolizing enzyme interactions are limited in the provided research, the fact that it undergoes glucuronidation suggests involvement of UDP-glucuronosyltransferases (UGTs). [] Further research is needed to fully characterize these interactions and their potential implications.

Q5: Have any Structure-Activity Relationship (SAR) studies been conducted on this compound analogs?

A7: While the provided research doesn't delve into detailed SAR studies, the synthesis and evaluation of 5-chloro-2',3'-dideoxy-3'-fluorouridine (935U83) provide some insights. [] The addition of a chlorine atom at the 5-position of the uracil ring appears to significantly improve the in vitro anti-HIV activity and pharmacokinetic profile compared to the parent this compound. This finding highlights the potential of structural modifications in enhancing the therapeutic properties of this class of compounds.

Q6: What analytical techniques are used to study 5-chloro-2',3'-dideoxy-3'-fluorouridine (935U83)?

A8: Researchers have employed high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to measure 935U83 levels in human plasma. [] This technique enables accurate quantification of the drug and its metabolites in biological samples, which is crucial for understanding its pharmacokinetic properties. Additionally, the synthesis of tritium-labelled 935U83 has been described, allowing for sensitive detection and tracking of the compound in biological systems. []

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